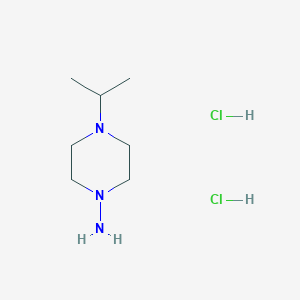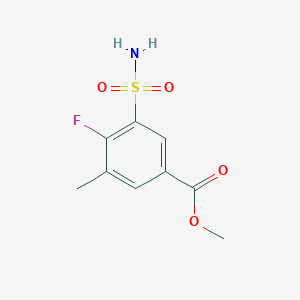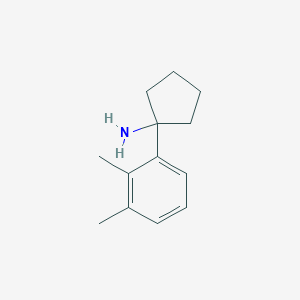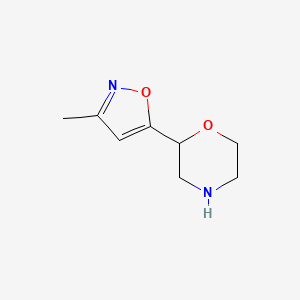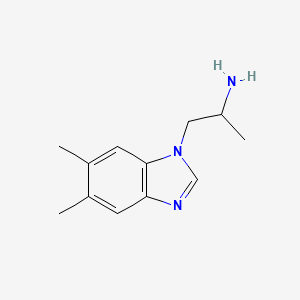![molecular formula C8H7BrO2 B15309256 5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
5-Bromo-4-methylbenzo[d][1,3]dioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-methylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C8H7BrO2 It is a brominated derivative of benzo[d][1,3]dioxole, featuring a bromine atom at the 5-position and a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylbenzo[d][1,3]dioxole typically involves the bromination of 4-methylbenzo[d][1,3]dioxole. One common method is to react 4-methylbenzo[d][1,3]dioxole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom at the 5-position of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or column chromatography to obtain the desired product.
化学反应分析
Types of Reactions
5-Bromo-4-methylbenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 4-methylbenzo[d][1,3]dioxole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products Formed
Oxidation: this compound-2-carboxylic acid.
Reduction: 4-Methylbenzo[d][1,3]dioxole.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-4-methylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-4-methylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the dioxole ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
5-Bromo-1,3-benzodioxole: Lacks the methyl group at the 4-position.
5-Bromo-6-chlorobenzo[d][1,3]dioxole: Contains an additional chlorine atom at the 6-position.
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate: Features a carboxylate group instead of a methyl group.
Uniqueness
5-Bromo-4-methylbenzo[d][1,3]dioxole is unique due to the presence of both a bromine atom and a methyl group on the dioxole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C8H7BrO2 |
|---|---|
分子量 |
215.04 g/mol |
IUPAC 名称 |
5-bromo-4-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C8H7BrO2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3H,4H2,1H3 |
InChI 键 |
PUSAAKUITLSFMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1OCO2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15309188.png)
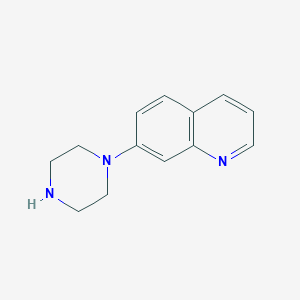
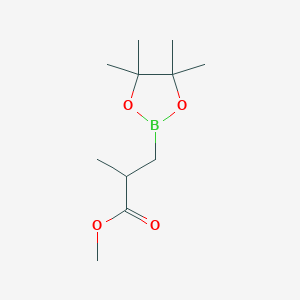
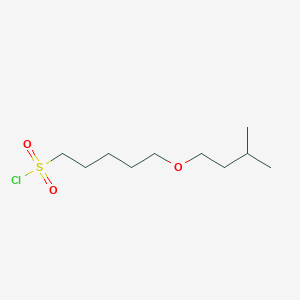

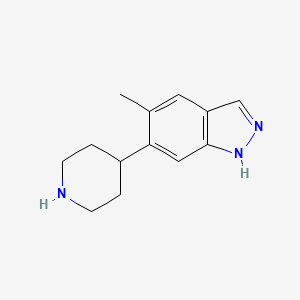
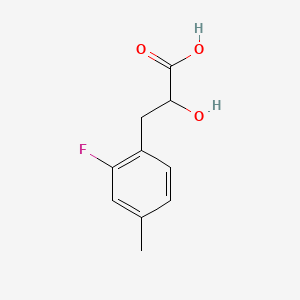
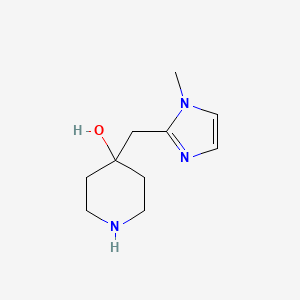
![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)
